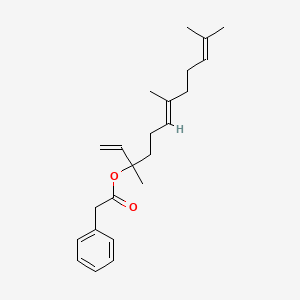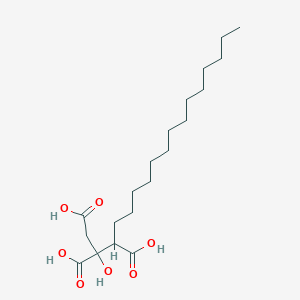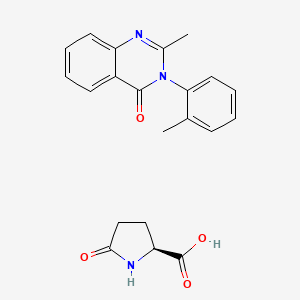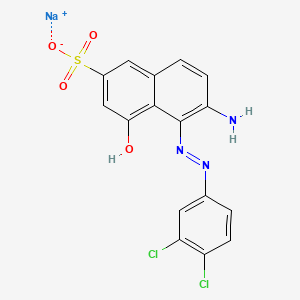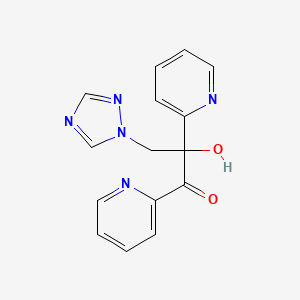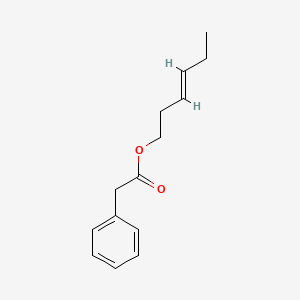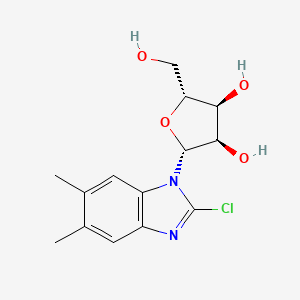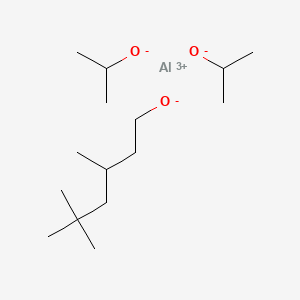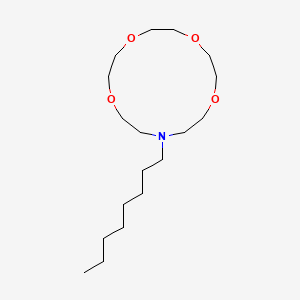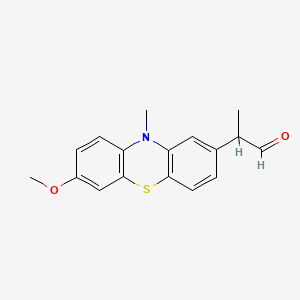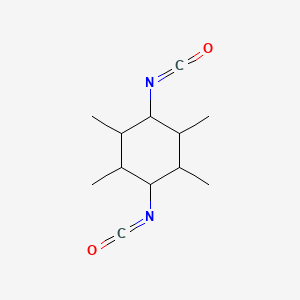
(2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate: is an organic compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of an acrylate group, which makes it reactive and suitable for various polymerization reactions. This compound is often used in the synthesis of polymers and copolymers due to its ability to undergo free radical polymerization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate typically involves the reaction of diethylaminoethyl acrylate with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:
Diethylaminoethyl acrylate+Methyl sulfate→(2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified through techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate primarily undergoes polymerization reactions. It can participate in:
Free Radical Polymerization: Initiated by free radicals, leading to the formation of homopolymers or copolymers.
Addition Reactions: The acrylate group can react with nucleophiles or electrophiles, leading to various addition products.
Common Reagents and Conditions:
Initiators: Common initiators for polymerization include benzoyl peroxide and azobisisobutyronitrile (AIBN).
Solvents: Reactions are typically carried out in solvents like water, ethanol, or other organic solvents depending on the desired product.
Major Products:
Polymers and Copolymers: The primary products are polymers or copolymers that incorporate the this compound monomer unit.
Applications De Recherche Scientifique
Chemistry:
Polymer Synthesis: Used as a monomer in the synthesis of various polymers and copolymers with specific properties.
Catalysis: Acts as a catalyst in certain organic reactions due to its quaternary ammonium structure.
Biology and Medicine:
Drug Delivery Systems: Incorporated into drug delivery systems to enhance the solubility and stability of drugs.
Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in the formulation of disinfectants and antiseptics.
Industry:
Water Treatment: Used in water treatment processes to remove contaminants through polymer-enhanced ultrafiltration.
Textile Industry: Applied in textile treatments to impart antimicrobial properties to fabrics.
Mécanisme D'action
The mechanism of action of (2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate is primarily based on its ability to form polymers. The acrylate group undergoes polymerization, leading to the formation of long polymer chains. The quaternary ammonium group imparts positive charges to the polymer, which can interact with negatively charged surfaces or molecules. This interaction is crucial in applications such as water treatment and antimicrobial formulations.
Comparaison Avec Des Composés Similaires
- (2-(Acryloyloxy)ethyl)trimethylammonium chloride
- (2-(Acryloyloxy)ethyl)dimethylammonium chloride
Comparison:
- Chemical Structure: While all these compounds contain the acrylate group, the nature of the quaternary ammonium group varies. (2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate has diethyl groups, whereas the others have trimethyl or dimethyl groups.
- Reactivity: The presence of different alkyl groups can influence the reactivity and solubility of the compounds.
- Applications: Each compound may have specific applications based on its unique properties. For example, this compound may be preferred in certain polymerization reactions due to its specific reactivity profile.
Propriétés
Numéro CAS |
93963-44-1 |
|---|---|
Formule moléculaire |
C10H21NO6S |
Poids moléculaire |
283.34 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl prop-2-enoate;methyl hydrogen sulfate |
InChI |
InChI=1S/C9H17NO2.CH4O4S/c1-4-9(11)12-8-7-10(5-2)6-3;1-5-6(2,3)4/h4H,1,5-8H2,2-3H3;1H3,(H,2,3,4) |
Clé InChI |
LEBUWCUIVXPUOC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C=C.COS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


